molecular formula C13H14N2O5S B1392543 6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1242885-48-8

6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1392543
CAS RN: 1242885-48-8
M. Wt: 310.33 g/mol
InChI Key: ZEEXHTKBGOXIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an isopropylamino group, a sulfonyl group, and a carboxylic acid group.

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including compounds like “6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, are known for their antibacterial properties. They function by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria, thus preventing bacterial growth .

Synthesis of Functional Materials

Sulfonamide-based compounds serve as versatile building blocks in the synthesis of functional materials due to their diverse chemical reactivity. This allows for the creation of a variety of materials with potential applications in different industries .

Drug Development

The structural moiety of sulfonamides is commonly found in many therapeutic drugs. The compound could be a precursor or an active pharmaceutical ingredient (API) in drug development, particularly for treatments that require the inhibition of enzymes similar to dihydropteroate synthase .

Agrochemical Research

Sulfonamides are also used in agrochemical research for developing pesticides and herbicides. Their ability to inhibit specific enzymes can be leveraged to control pests and weeds in agricultural settings .

Bioactive Indole Analogs Synthesis

Combining the chemistry of indole-carboxylic acid with sulfonamides can yield pharmacologically active scaffolds. These compounds can be used to develop novel drugs with improved efficacy and reduced toxicity .

Mechanism of Action

While the specific mechanism of action for this compound is not available, sulfonamides, which have a similar structure, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It’s important to handle all chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

4-oxo-6-(propan-2-ylsulfamoyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-7(2)15-21(19,20)8-3-4-11-9(5-8)12(16)10(6-14-11)13(17)18/h3-7,15H,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEXHTKBGOXIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Reactant of Route 6
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6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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